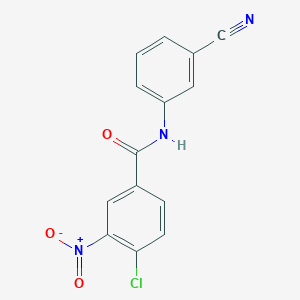

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide

説明

4-Chloro-N-(3-cyanophenyl)-3-nitrobenzamide is a benzamide derivative featuring a chloro substituent at the 4-position, a nitro group at the 3-position of the benzoyl ring, and a 3-cyanophenyl group attached via an amide linkage. The presence of electron-withdrawing groups (Cl, NO₂, CN) enhances its reactivity and ability to participate in intermolecular interactions, making it a candidate for drug development, corrosion inhibition, or polymer synthesis .

特性

IUPAC Name |

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-12-5-4-10(7-13(12)18(20)21)14(19)17-11-3-1-2-9(6-11)8-16/h1-7H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNMJQBBLBHUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-chlorobenzamide followed by a cyanation reaction. The nitration process involves the introduction of a nitro group into the benzamide ring using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent cyanation step introduces the cyano group using reagents such as copper(I) cyanide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophilic reagents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

One of the most significant applications of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, particularly non-small cell lung cancer (NSCLC) and melanoma.

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation. It has been observed to induce apoptosis through the activation of caspases, leading to programmed cell death in treated cells .

Protein-Ligand Interaction Studies

Research has demonstrated that 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide interacts with specific proteins involved in cancer progression. For instance, it has been shown to bind covalently to proteins via nucleophilic aromatic substitution, which enhances its efficacy as a therapeutic agent .

- Target Proteins : Notably, studies have identified interactions with cyclin-dependent kinases (CDK2/4/6) and signal transducer and activator of transcription 3 (STAT3), which are critical for tumor growth and survival .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.14 | Apoptosis induction via caspase activation |

| SK-MEL-2 (Melanoma) | 0.22 | Inhibition of CDK2/4/6 signaling |

| MDA-MB-468 (Breast) | 0.25 | STAT3 pathway modulation |

Case Study 1: Efficacy in Xenograft Models

In a study involving xenograft models using A549 lung cancer cells, administration of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide resulted in a significant reduction in tumor volume compared to control groups. This highlights its potential as a therapeutic agent in vivo.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of combining this compound with traditional chemotherapeutics such as cisplatin. The results indicated enhanced overall antitumor efficacy when both agents were administered together.

作用機序

The mechanism of action of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group may also play a role in its biological activity by interacting with enzymes or receptors. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.

類似化合物との比較

Substituent Variations on the Aromatic Rings

- 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide (CAS RN: 328258-42-0): Molecular formula: C₁₃H₇Cl₃N₂O₃; molecular mass: 345.57 .

- N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide (Compound 35): Molecular formula: C₁₅H₁₂Cl₂N₄O₃; molecular mass: 379.2 . The aminoethyl side chain introduces basicity and hydrogen-bonding capacity, enhancing bioavailability. This compound showed activity against Trypanosoma brucei (ESI MS m/z 354.4) .

- 4-Chloro-N-(3-methoxyphenyl)-3-nitrobenzamide: Molecular formula: C₁₄H₁₁ClN₂O₄; molecular mass: 306.70 . The methoxy group improves solubility but may reduce electrophilicity compared to the cyano-substituted analogue.

Heterocyclic Modifications

- 4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide: Molecular formula: C₁₆H₁₂ClN₃O₃S; molecular mass: 361.8 .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

生物活性

4-Chloro-N-(3-cyanophenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide can be represented as follows:

- Molecular Formula: CHClNO

- Molecular Weight: 240.63 g/mol

- IUPAC Name: 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide

The biological activity of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in critical cellular pathways.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play a role in cancer proliferation and survival, such as cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Receptor Modulation: It may also act as a modulator for certain receptors involved in neurotransmission, potentially influencing pathways related to mood regulation and cognitive function.

Biological Activity Overview

The following table summarizes key biological activities associated with 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide:

Case Study 1: Anticancer Activity

A study investigated the effects of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide on breast cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to apoptosis through the activation of caspase pathways. The results indicated a potential for this compound as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial properties of this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential use as an antibiotic agent.

Pharmacokinetics

Understanding the pharmacokinetics of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide is crucial for assessing its therapeutic potential:

- Absorption: Rapidly absorbed when administered orally.

- Distribution: High tissue penetration noted, particularly in liver and kidney tissues.

- Metabolism: Primarily metabolized via hepatic pathways; metabolites exhibit reduced biological activity.

- Excretion: Predominantly excreted via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。